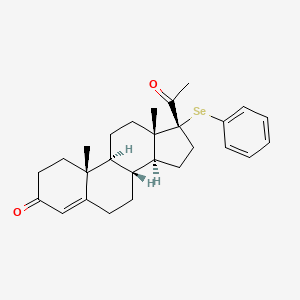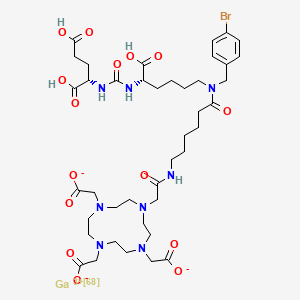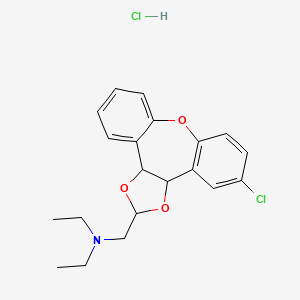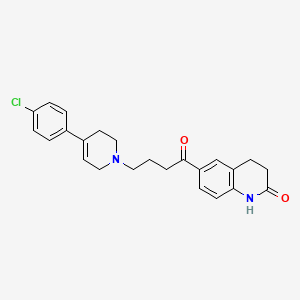
Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester is a complex organic compound that belongs to the class of quinazolinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl derivatives and quinazolinone precursors. The reaction conditions may involve:
Bromination: Introduction of bromine atoms at specific positions on the aromatic ring.
Thioesterification: Formation of the carbonothioic acid ester linkage.
Methylation: Addition of a methyl group to the oxygen atom.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the quinazolinone ring.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biology, quinazolinone derivatives are known for their potential as enzyme inhibitors, making them valuable in biochemical research.
Medicine
In medicine, compounds like Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Intercalation or binding to nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone derivatives: Such as 2-phenylquinazolin-4(3H)-one.
Thioesters: Such as methyl thioglycolate.
Brominated aromatics: Such as 4-bromoanisole.
Uniqueness
The uniqueness of Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
108635-33-2 |
|---|---|
Formule moléculaire |
C18H14Br2N2O4S |
Poids moléculaire |
514.2 g/mol |
Nom IUPAC |
methyl [6,8-dibromo-3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]methylsulfanylformate |
InChI |
InChI=1S/C18H14Br2N2O4S/c1-25-14-6-4-3-5-13(14)22-15(9-27-18(24)26-2)21-16-11(17(22)23)7-10(19)8-12(16)20/h3-8H,9H2,1-2H3 |
Clé InChI |
LRCJQRHYHUOVED-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CSC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



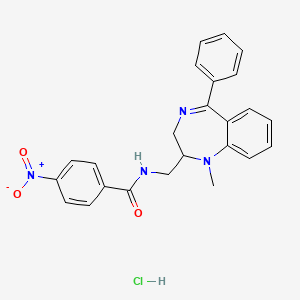
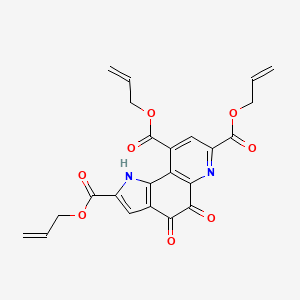

![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)

![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)
